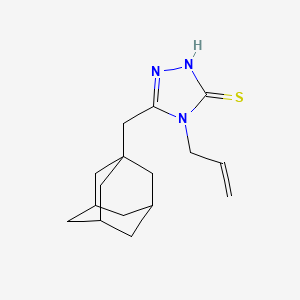
5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantylmethyl compounds are a class of chemical compounds that contain an adamantyl group (a type of diamondoid) and a methyl group . They are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantylmethyl compounds is characterized by the presence of an adamantyl group, a type of diamondoid, and a methyl group . The adamantyl group gives these compounds their unique three-dimensional structure .Chemical Reactions Analysis
Adamantylmethyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Scientific Research Applications
UV Spectra and Electronic Structure Studies
The electronic absorption spectra and reactivity of derivatives of 5-(adamantane-1-yl)-4R-1,2,4-triazole-3-thioles have been studied, focusing on their UV spectra in different solvents. These studies help understand the electronic structure and potential reactivity of compounds, suggesting applications in developing materials with specific optical properties or in designing compounds with predictable reactivities for further chemical modifications (Odyntsova et al., 2015).
Antimicrobial and Antifungal Activities
Compounds with the adamantane and 1,2,4-triazole structure have been investigated for their antimicrobial and antifungal activities. These studies are crucial for the development of new pharmaceuticals, especially given the growing concern over antibiotic resistance. The presence of the adamantyl group alongside 1,2,4-triazole is believed to contribute to low toxicity and enhanced pharmacological activity, making them potential candidates for drug development (Odyntsova, 2016).
Alkylation and Aminomethylation Reactions
The study of N- and S-alkylation of triazole-thiol derivatives explores the chemical reactivity of these compounds, providing insights into their potential use in synthetic organic chemistry. Such reactions are foundational for creating a variety of derivatives with potential biological or material applications, demonstrating the versatility of the 1,2,4-triazole-thiol framework as a building block for chemical synthesis (El-Emam & Lehmann, 1997).
Antiproliferative Activity
Compounds bearing the adamantyl group fused with heterocyclic moieties like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antiproliferative activity against human cell lines. This research is indicative of the potential application of such molecules in cancer therapy, where the unique properties of the adamantyl group can enhance drug efficacy (Khan et al., 2010).
Synthesis and Evaluation of Biological Activities
The synthesis of Schiff bases containing the 1,2,4-triazole ring and their subsequent evaluation for biological activities highlights the ongoing research into novel compounds that could serve as leads for the development of new therapeutic agents. Such studies are essential for identifying molecules with significant biological activities, potentially leading to the discovery of new drugs (Mobinikhaledi et al., 2010).
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can provide insights into the potential biochemical pathways that could be affected .
Pharmacokinetics
It’s worth noting that the lipophilicity of adamantane derivatives can influence their pharmacokinetic properties .
Result of Action
It’s known that adamantane derivatives have unique structural, biological, and stimulus-responsive properties , which could potentially result in diverse molecular and cellular effects.
Action Environment
The stability of adamantane derivatives can be influenced by various factors, including temperature .
Safety and Hazards
Future Directions
The unique properties of adamantylmethyl compounds make them interesting targets for future research in various fields, including medicinal chemistry, catalyst development, and nanomaterials . Further studies could focus on developing new synthesis methods, exploring their potential biological activities, and investigating their physical and chemical properties.
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHSBRNIUQNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)
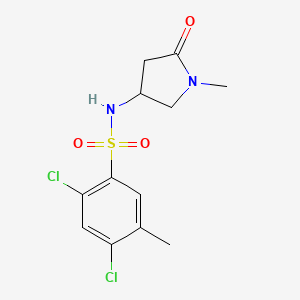

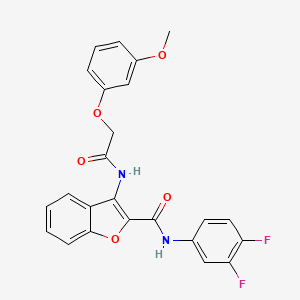
![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

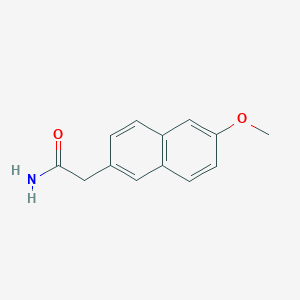
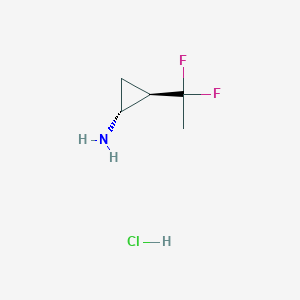
![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)
